Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation P-glycoprotein (P-gp) inhibitor. [] P-gp, a transmembrane protein encoded by the ABCB1 gene, acts as an efflux pump, removing various substances, including many drugs, from cells. [, ] Zosuquidar binds to P-gp, inhibiting its efflux activity and thereby increasing the intracellular concentration of P-gp substrate drugs. [, , ] This property makes Zosuquidar a valuable tool in scientific research, particularly in studying drug resistance mechanisms and exploring new therapeutic strategies. [, , ]
Zosuquidar trihydrochloride is classified as a third-generation P-glycoprotein modulator. It is derived from a difluorocyclopropyl quinoline structure, which enhances its selectivity and potency against P-glycoprotein. The compound has been developed through extensive research to target multidrug resistance, particularly in cancers such as breast cancer, where P-glycoprotein expression is associated with poor therapeutic outcomes .
The synthesis of Zosuquidar trihydrochloride can be achieved through several methods. One notable approach involves the condensation of dibenzosuberenone with sodium 2-chloro-2,2-difluoroacetate in diglyme at elevated temperatures (approximately 165 °C). This method allows for the formation of the desired quinoline structure essential for the compound's activity .
Another synthesis pathway includes the development of an acid-sensitive albumin-binding prodrug of Zosuquidar. This two-step synthesis utilizes a maleimide hydrazone linker system to enhance the pharmacokinetic properties and tumor-targeting capabilities of the drug . The prodrug formation involves introducing acetylbenzoic acid followed by derivatization with 6-maleimidocaproyl hydrazide, which facilitates selective binding to serum albumin upon intravenous administration .
The molecular structure of Zosuquidar trihydrochloride features a difluorocyclopropyl group attached to a quinoline backbone. The molecular formula is CHClFN, and its molecular weight is approximately 392.73 g/mol. The compound exhibits a high affinity for P-glycoprotein, with a dissociation constant (K) reported at 79 nM, indicating its effectiveness in modulating drug resistance mechanisms .
Zosuquidar trihydrochloride primarily participates in interactions that inhibit P-glycoprotein-mediated efflux. In vitro studies have demonstrated that concentrations ranging from 50 to 100 nM effectively reverse drug resistance in various cell lines. The mechanism involves competitive inhibition of substrate binding at the P-glycoprotein site, allowing chemotherapeutic agents like doxorubicin to remain intracellular and exert their cytotoxic effects .
Zosuquidar trihydrochloride acts primarily by inhibiting the efflux function of P-glycoprotein. This protein functions as an ATP-dependent pump that extrudes various drugs from cells, contributing to multidrug resistance. By binding to P-glycoprotein, Zosuquidar prevents the transport of chemotherapeutic agents out of cancer cells, thereby enhancing their cytotoxic efficacy.
Zosuquidar trihydrochloride exhibits several notable physical and chemical properties:
These properties contribute to its usability in pharmaceutical formulations aimed at overcoming drug resistance.
Zosuquidar trihydrochloride has significant applications in cancer treatment strategies, particularly concerning multidrug resistance:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3